5-Methoxypyridine-2-sulfonamide
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Overview
Description
5-Methoxypyridine-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a pyridine ring. The methoxy group at the 5-position of the pyridine ring adds to the compound’s unique chemical properties. Sulfonamides have been widely studied for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxypyridine-2-sulfonamide typically involves the introduction of a sulfonamide group to a methoxypyridine precursor. One common method is the reaction of 5-methoxypyridine with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
5-Methoxypyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 5-hydroxypyridine-2-sulfonamide.
Reduction: Formation of 5-methoxypyridine-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other sulfonamide derivatives.
Mechanism of Action
The mechanism of action of 5-Methoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a PI3K/mTOR dual inhibitor, it binds to the active sites of these enzymes, thereby blocking their activity. This inhibition leads to the disruption of downstream signaling pathways that are crucial for cell proliferation and survival . The compound’s ability to induce cell cycle arrest and apoptosis is attributed to its effect on the phosphorylation levels of key proteins involved in these processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxypyridine-2-sulfonamide
- 5-Methoxypyridine-2-amine
- 5-Chloropyridine-2-sulfonamide
Uniqueness
5-Methoxypyridine-2-sulfonamide stands out due to its unique combination of a methoxy group and a sulfonamide group on the pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its dual inhibitory action on PI3K and mTOR pathways is particularly noteworthy, as it enhances its potential as an anti-cancer agent .
Biological Activity
5-Methoxypyridine-2-sulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly in the context of cancer treatment and antibacterial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Overview of Biological Activity
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as dual inhibitors targeting the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial in cancer cell proliferation and survival. For instance, a study synthesized various sulfonamide derivatives and evaluated their inhibitory effects on PI3K/mTOR. The most potent derivative exhibited an IC50 of 0.22 nM for PI3Kα and 23 nM for mTOR, demonstrating significant anti-proliferative effects on cancer cell lines such as MCF-7 and HCT-116 .
Mechanism of Action
The anticancer mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase. The compound was shown to inhibit the phosphorylation of AKT, a key downstream effector in the PI3K pathway, thereby blocking the signaling cascade that promotes tumor growth .
Antibacterial Activity
In addition to its anticancer properties, this compound exhibits notable antibacterial activity. A study reported that certain sulfonamide derivatives demonstrated potent in vitro activity against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentrations (MICs) for these compounds ranged from 10 μM to lower values depending on the specific derivative .
Table 1: Biological Activities of this compound Derivatives
Compound | Biological Activity | IC50/MIC Values | Reference |
---|---|---|---|
22c | PI3K Inhibition | 0.22 nM | |
22c | mTOR Inhibition | 23 nM | |
5j | COX-2 Inhibition | ED50 < Celecoxib | |
5o | Antibacterial | MIC < 10 μM |
Case Study: Dual Inhibition in Cancer Therapy
A significant study focused on the dual inhibition capabilities of sulfonamide derivatives targeting both PI3K and mTOR pathways. The findings indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells through a well-characterized mechanism involving AKT phosphorylation inhibition . This positions this compound as a promising candidate for further development in cancer therapies.
Case Study: Antibacterial Efficacy
Another research highlighted the antibacterial potential of sulfonamide derivatives against resistant bacterial strains. Notably, compound 5j exhibited superior activity against S. aureus compared to traditional antibiotics like sulfasalazine, suggesting a possible alternative treatment for infections caused by resistant bacteria .
Properties
Molecular Formula |
C6H8N2O3S |
---|---|
Molecular Weight |
188.21 g/mol |
IUPAC Name |
5-methoxypyridine-2-sulfonamide |
InChI |
InChI=1S/C6H8N2O3S/c1-11-5-2-3-6(8-4-5)12(7,9)10/h2-4H,1H3,(H2,7,9,10) |
InChI Key |
XTSHHQPPWNQYOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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